Lignin calcium sulfonate

Description

Contextualization within Lignin (B12514952) Chemistry and Biorefinery Paradigms

Lignin is a complex, three-dimensional amorphous polymer composed of phenylpropane units, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. greenagrochem.comieabioenergy.com In its native state within lignocellulosic biomass, lignin provides structural integrity to plants. The emergence of biorefinery concepts, which aim to utilize all components of biomass, has intensified research into lignin valorization. Historically, a significant portion of lignin produced during pulping processes was incinerated for energy recovery. ncsu.edu However, there is a growing emphasis on converting this underutilized resource into value-added products.

Lignin calcium sulfonate is a prime example of successful lignin valorization. It is a byproduct of the sulfite (B76179) pulping process, where wood chips are treated with a solution containing sulfite or bisulfite salts, such as calcium bisulfite. chinalignin.comresearchgate.net This process introduces sulfonate groups (-SO₃⁻) onto the lignin backbone, typically at the α-carbon of the phenylpropane side chains. greenagrochem.com This sulfonation step is crucial as it transforms the hydrophobic native lignin into a water-soluble polymer, known as lignosulfonate. greenagrochem.comchinalignin.com The calcium ions (Ca²⁺) present in the pulping liquor then associate with the negatively charged sulfonate groups, forming calcium lignosulfonate. greenagrochem.com This modification is fundamental to its utility in various aqueous systems. The biorefinery paradigm positions this compound not as a waste product, but as a co-product of the pulp and paper industry with significant economic and environmental benefits. ncsu.edu

Historical Development of Lignosulfonate Research Trajectories

The use of lignosulfonates dates back to the 1920s, primarily as a dust control agent on roads in Europe and North America. lignostar.com Early research focused on understanding the basic properties and potential applications of this readily available industrial byproduct. The development of the sulfite pulping process was a key enabler for the production and subsequent study of lignosulfonates.

Over the decades, research has evolved from simple characterization to more sophisticated investigations into its chemical structure and performance in various applications. Significant research efforts have been dedicated to its use as a dispersant, particularly as a water-reducing admixture in concrete, a field that saw substantial growth in the mid-20th century. mdpi.comijarse.com Researchers have explored how the molecular weight, degree of sulfonation, and purity of lignosulfonates influence their effectiveness. mdpi.com More recent research trajectories have focused on modifying lignosulfonates to enhance their properties for specific applications, such as improving their performance as binders, emulsifiers, and chelating agents. greenagrochem.comborregaard.com The advent of advanced analytical techniques has allowed for a more detailed understanding of the complex and heterogeneous structure of this compound, paving the way for more targeted and innovative applications. mdpi.com

Contemporary Significance as a Bio-based Material in Advanced Applications

In the current landscape of sustainable materials and circular economies, this compound is gaining renewed attention. Its bio-based and biodegradable nature makes it an attractive alternative to petroleum-based chemicals in numerous industrial sectors. ligninchina.comrsc.org Contemporary research is focused on expanding its use in high-value and advanced applications.

One of the most significant areas of modern research is in the development of bio-based dispersants and binders. In the construction industry, lignosulfonates are crucial as plasticizers in concrete, improving workability and strength. ijarse.comscielo.brgreenagrochem.com Research is ongoing to optimize their performance and compatibility with modern cement formulations. researchgate.netwhiterose.ac.uk

Beyond construction, this compound is being investigated for a range of advanced applications:

Agriculture: It is used as a binder for fertilizer granulation, a soil conditioner, and a complexing agent for micronutrients. borregaard.comsappi.com Its ability to biodegrade and form humic substances improves soil structure and nutrient retention. rsc.org

Ceramics and Refractories: Lignosulfonates act as binders and dispersing agents in the production of ceramics and refractory materials. borregaard.com

Biomedical Applications: Emerging research is exploring the potential of lignin-based materials, including lignosulfonates, in biomedical fields such as drug and gene delivery, tissue engineering, and as antimicrobial and antioxidant agents, owing to their biocompatibility and functional groups. mdpi.comencyclopedia.pubdovepress.comresearchgate.netnih.gov

Emulsion Stabilization: The amphiphilic nature of lignosulfonates makes them effective stabilizers for emulsions, a property being explored in various industries. mdpi.com

The table below summarizes some of the key properties and applications of this compound.

The ongoing research into this compound underscores its importance as a sustainable and versatile biomaterial. As the principles of the biorefinery and green chemistry continue to gain traction, the development of new and improved applications for this valuable co-product is expected to accelerate.

Structure

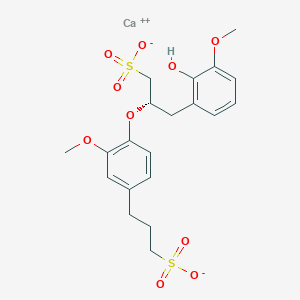

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24CaO10S2 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

calcium;(2S)-3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate |

InChI |

InChI=1S/C20H26O10S2.Ca/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2/t16-;/m0./s1 |

InChI Key |

RYAGRZNBULDMBW-NTISSMGPSA-L |

Isomeric SMILES |

COC1=CC=CC(=C1O)C[C@@H](CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |

Origin of Product |

United States |

Synthetic Pathways, Industrial Recovery, and Laboratory Isolation Methodologies for Lignin Calcium Sulfonate

Sulfite (B76179) Pulping Processes and Lignosulfonate Formation Mechanisms

The sulfite process treats wood chips with aqueous solutions of sulfite and bisulfite ions to break the bonds between cellulose (B213188) and lignin (B12514952). wikipedia.org This process solubilizes the lignin by converting it into lignosulfonates, which can then be separated from the cellulose fibers. wikipedia.org The process is typically conducted under acidic conditions, at temperatures ranging from 130 to 160°C, and for a duration of 4 to 14 hours. wikipedia.org

Role of Calcium Ions in Sulfonation Reactions

In the context of producing lignin calcium sulfonate, calcium bisulfite is a key reagent. printwiki.orgprintwiki.org It is produced by reacting sulfurous acid with limestone. printwiki.org During the sulfite pulping process, the wood chips are cooked in a solution of calcium bisulfite and free sulfurous acid. acs.org The presence of calcium ions (Ca²⁺) stabilizes the sulfonic acid groups that are introduced into the lignin structure, facilitating its solubilization. wikipedia.orgdiva-portal.org The use of calcium-based chemicals was prevalent in the early history of sulfite pulping, though other bases like sodium, magnesium, and ammonium (B1175870) are also used. printwiki.orgprintwiki.org A notable characteristic of calcium-based sulfite pulping is that it generally requires acidic conditions because calcium sulfite has low solubility and only converts to the active calcium bisulfite at a low pH. wikipedia.org It has been reported that the presence of calcium during pulping can lead to a more condensed lignosulfonate structure compared to when sodium is used. lakeheadu.ca

Chemical Mechanisms of Ether Cleavage and Sulfonate Group Introduction

The delignification process in sulfite pulping primarily involves the acidic cleavage of ether bonds, which are abundant in the complex, three-dimensional structure of lignin. lakeheadu.cagreenagrochem.com The most common type of linkage in lignin is the β-O-4 aryl ether bond. The acidic conditions of the sulfite process lead to the protonation of these ether linkages, which facilitates their cleavage and the formation of resonance-stabilized carbocations. wikipedia.org

The introduction of sulfonate groups (–SO₃H) onto the lignin polymer is a crucial step that renders it water-soluble. chinalignin.com This sulfonation occurs through the reaction of the lignin with the pulping chemicals. google.com The process involves the covalent addition of sulfonic acid groups at various positions within the lignin structure. diva-portal.org This chemical modification transforms the hydrophobic lignin into water-soluble calcium lignosulfonate. chinalignin.com

Industrial-Scale Recovery and Purification Techniques

The spent liquor from the sulfite pulping process, often referred to as brown or red liquor, contains the dissolved calcium lignosulfonate along with other components like hemicellulose-derived sugars. acs.orggreenagrochem.com Various methods have been developed to recover and purify the calcium lignosulfonate from this liquor.

Howard Process for Calcium Lignosulfonate Precipitation

The Howard process is one of the earliest and most widely used industrial methods for recovering calcium lignosulfonates. greenagrochem.com This process involves a two-stage precipitation using lime (calcium oxide). lignincorp.comligninchina.com

First Stage: Lime is added to the spent liquor to raise the pH to around 8.5. This causes the precipitation of calcium sulfite, which can be removed by filtration. lignincorp.comligninchina.com

Second Stage: Further addition of lime to the remaining liquor increases the pH to above 12, leading to the precipitation of calcium lignosulfonate. ligninchina.com

This process can achieve a recovery yield of 90-95% for calcium lignosulfonates. greenagrochem.comligninchina.com The precipitated calcium lignosulfonate can then be washed and filtered for further purification. ligninchina.com

Membrane Separation Technologies (e.g., Ultrafiltration) for Lignin Recovery

Membrane filtration, particularly ultrafiltration, is a commercially applied technology for recovering lignosulfonates from spent sulfite liquor. lignincorp.com This method separates molecules based on their size. Since lignosulfonates generally have a higher molecular weight than other components like hemicelluloses, ultrafiltration can effectively concentrate them. lignincorp.com

A commercial ultrafiltration plant in Norway, operational since 1981, uses polysulfone membranes with a molecular weight cutoff of 20,000 g/mol to process spent liquor from a calcium bisulfite pulping process. lignincorp.com This system was reported to concentrate the solids in the spent liquor from 12% to 22% by weight, with the retentate containing up to 95% pure lignosulfonates. lignincorp.com However, challenges such as membrane fouling and the potential for molecular weight overlap between lignosulfonates and hemicelluloses can affect the efficiency and selectivity of this method. lignincorp.com

Table 1: Comparison of Ultrafiltration Membrane Performance for Lignosulfonate Recovery

| Membrane Type | Molecular Weight Cutoff (MWCO) | Achieved Lignosulfonate Retention/Recovery | Reference |

| Polysulfone | 20,000 g/mol | Up to 95% pure lignosulfonates in retentate | lignincorp.com |

| Polysulfone | 20 kDa | 45% lignin retention | nih.gov |

| Polysulfone | 8 kDa | 67% lignin retention | nih.gov |

| Polysulfone | 4 kDa | 80% lignin retention | nih.gov |

| Cellulose Acetate / Regenerated Cellulose / Polysulfone | 0.5, 2, 3, 10 kDa | Both lignosulfonate and hemicellulose recovered | nih.gov |

Ion-Exclusion Chromatography for Lignin/Sugar Separation

Ion-exclusion chromatography (IEC) is another technique used to separate lignosulfonates from sugars in the spent sulfite liquor. nih.gov This method utilizes a strong cation-exchange resin. nih.gov In IEC, ionic species like lignosulfonates are excluded from the pores of the resin and elute first, while non-ionic molecules like sugars can penetrate the pores and are retained longer, thus achieving separation. google.comresearchgate.net

This technique is particularly effective for separating ionic compounds from nonionic ones. google.com While it is a recognized industrial method, challenges can arise from the complex nature of the spent liquor, which may contain compounds that cause fouling of the resin. lbl.gov

Laboratory-Scale Isolation and Purification Methods

For research and specialized applications requiring high-purity this compound, several laboratory-scale methods are employed to separate it from the sugars, inorganic salts, and other impurities present in spent sulfite liquor. core.ac.uk

Dialysis and Electrodialysis

Dialysis and electrodialysis are membrane-based separation techniques utilized for the purification of lignin sulfonates. mdpi.com These methods leverage the difference in molecular size and charge between lignin sulfonate macromolecules and smaller impurity molecules.

Dialysis is a process that separates molecules in a solution by the difference in their rates of diffusion through a semi-permeable membrane. nih.gov In the context of this compound purification, a solution containing crude lignosulfonate is placed in a dialysis bag made of a semi-permeable membrane. This bag is then immersed in a solvent, typically water. The smaller molecules, such as sugars and inorganic salts, pass through the membrane into the surrounding solvent, while the larger lignin sulfonate molecules are retained within the bag. mdpi.com Continuous dialysis methods have been developed to improve the efficiency of this purification process for lignin sulfonic acids. nih.gov

Electrodialysis is an advanced membrane process that uses an electric potential to separate ions from a solution. mdpi.com It is particularly effective for the desalination and demineralization of lignosulfonate solutions. ligninchina.com The process employs an electrodialysis stack, which consists of alternating cation and anion exchange membranes placed between an anode and a cathode. When an electric field is applied, cations (like Ca²⁺) move towards the cathode and anions (like sulfonate groups on the lignin and other inorganic anions) move towards the anode, passing through their respective ion-exchange membranes. This results in a concentration of ions in certain compartments (the concentrate) and a purified lignosulfonate solution in others (the diluate). mdpi.comresearchgate.net This technique can be combined with other methods like ultrafiltration and ion-exchange resins for comprehensive purification. mdpi.com

Selective Precipitation Methods (e.g., Alcohol Precipitation)

Selective precipitation is a widely used laboratory technique for the isolation and fractionation of lignin sulfonates. core.ac.uk This method relies on changing the solvent composition to decrease the solubility of the lignin sulfonate, thereby causing it to precipitate out of the solution.

Alcohol precipitation is a common variant of this method. core.ac.uk By adding a non-solvent, such as ethanol (B145695), to an aqueous solution of crude lignin sulfonate, the polarity of the solvent mixture is reduced. ligninchina.com This change in polarity decreases the solubility of the hydrophilic lignin sulfonate, leading to its precipitation. The precipitated this compound can then be separated by filtration or centrifugation, while the more soluble impurities like sugars remain in the solution. ligninchina.com The process can be refined to fractionate lignin sulfonates based on their molecular weight, as higher molecular weight fractions tend to precipitate first.

One laboratory method involves using n-butanol saturated with water to selectively dissolve low molecular weight lignin sulfonates, leaving the higher molecular weight fractions to be isolated. epa.gov

Extraction Techniques Using Amines

Amine extraction is a reactive extraction method for separating lignosulfonates from spent sulfite liquors. core.ac.uknajah.eduresearchgate.net This technique is based on the formation of a water-insoluble complex between the lignosulfonic acid and a long-chain alkyl amine. najah.eduacs.org

The process typically involves the following steps:

The spent sulfite liquor is treated with a long-chain alkyl amine. This forms a water-insoluble lignosulfonic acid-amine complex. najah.edu

This complex is then extracted from the aqueous phase using an organic solvent. najah.edu

The lignosulfonate is subsequently recovered from the organic phase.

The efficiency of the extraction depends on the type of amine used. acs.org The degree of extraction has been observed to increase in the order: tertiary < secondary < primary amines. acs.org This is attributed to the formation of hydrogen bonds with unsubstituted amines. acs.org Quaternary amines have also been shown to be effective. acs.org

Below is a table summarizing the extraction efficiency of different amines for lignosulfonates from a model solution.

Table 1: Extraction Efficiency of Various Amines for Lignosulfonates

| Amine Type | Amine | Extraction Efficiency (Eextr %) |

|---|---|---|

| Tertiary | Trihexylamine (THA) | 14.0 |

| Trioctylamine (TOA) | 15.7 | |

| Tridodecylamine (TDA) | 18.1 | |

| Secondary | Dihexylamine (DHA) | 67.5 |

| Dioctylamine (DOA) | 69.3 | |

| Primary | Octylamine (OA) | 91.3 |

| 2-Ethyl-1-hexylamine (DEA) | 92.5 | |

| Dodecylamine (DA) | 94.2 | |

| Quaternary | Aliquat 336 (ALIQ) | 98.5 |

Data sourced from ACS Publications. acs.org

Production from Alternative Lignin Sources via Sulfomethylation

While the sulfite pulping process is the traditional source of lignosulfonates, there is growing interest in producing them from other types of lignin that are more widely available, such as those from the Kraft pulping process or biorefineries. rsc.orgmdpi.com Sulfomethylation is a key chemical modification technique that introduces sulfonic acid groups into the lignin structure, rendering it water-soluble and imparting properties similar to traditional lignosulfonates. mdpi.comresearchgate.net This process involves reacting lignin with formaldehyde (B43269) and a sulfite or bisulfite salt. ncsu.edu

Derivation from Alkaline Lignin

Alkaline lignin (AL), a byproduct of the Kraft pulping process, can be converted into lignosulfonates through sulfomethylation. mdpi.comresearchgate.net Research has shown that a high percentage of alkaline lignin can be successfully sulfonated under optimized conditions. researchgate.net For instance, one study achieved a 94.9% yield of lignosulfonate from alkaline lignin. mdpi.com The resulting sulfomethylated alkaline lignin has shown potential as a dispersant in applications like concrete. mdpi.comacs.org

Optimal conditions for the sulfomethylation of alkaline lignin have been identified to maximize the yield and the degree of sulfonation. mdpi.com

Table 2: Optimal Conditions for Sulfomethylation of Alkaline Lignin

| Parameter | Optimal Value |

|---|---|

| Temperature | 110 °C |

| Sodium Hydroxymethylsulfonate/Lignin Ratio | 1.0 mol/mol |

| Reaction Time | 3 hours |

| Resulting Lignosulfonate Yield | 94.9% |

| Sulfonic Groups in Product (AL-LG) | 1.6 mmol/g |

Data sourced from MDPI. mdpi.com

Processing of Enzymatic Hydrolysis Residues

Lignin-rich residues from the enzymatic hydrolysis of lignocellulosic biomass in biorefineries are another promising alternative feedstock for lignosulfonate production. researchgate.netscispace.com Similar to alkaline lignin, these enzymatic hydrolysis residues (EHR) can be made water-soluble and functional through sulfomethylation. researchgate.net

Studies have demonstrated the feasibility of this conversion, although the yields and degree of sulfonation may differ from those obtained with alkaline lignin due to structural differences in the starting material. mdpi.com For example, a lignosulfonate yield of 68.9% was achieved from EHR under optimized conditions. researchgate.net

Table 3: Optimal Conditions for Sulfomethylation of Enzymatic Hydrolysis Residue

| Parameter | Optimal Value |

|---|---|

| Temperature | 110 °C |

| Sodium Hydroxymethylsulfonate/Lignin Ratio | 0.8 mol/mol |

| Reaction Time | 4 hours |

| Resulting Lignosulfonate Yield | 68.9% |

| Sulfonic Groups in Product (EHR-LG) | 1.0 mmol/g |

Data sourced from MDPI and ResearchGate. mdpi.comresearchgate.net

Advanced Structural Elucidation and Physicochemical Characterization Techniques

Spectroscopic Analysis for Molecular Architecture and Functional Group Identification

Spectroscopic methods are indispensable for probing the molecular structure of lignin (B12514952) calcium sulfonate, providing both qualitative and quantitative data on its chemical composition, functional groups, and the linkages between its monomeric units. researchgate.net Techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet (UV) spectroscopy each offer unique insights into the complex nature of this polymer. researchgate.netmdpi.com

FT-IR spectroscopy is a rapid and powerful technique used to identify the functional groups and chemical bonds present in lignin calcium sulfonate by measuring the absorption of infrared radiation, which causes molecular vibrations. researchgate.netcellulosechemtechnol.ro The resulting spectrum provides a molecular fingerprint of the compound.

The FT-IR spectrum of this compound displays several characteristic absorption bands. A broad band in the region of 3700-3000 cm⁻¹ is attributed to the stretching vibrations of hydroxyl (-OH) groups in phenolic and aliphatic structures, involved in hydrogen bonding. researchgate.net The presence of sulfonic acid groups (SO₃H), a key feature of lignosulfonates, is confirmed by characteristic bands around 1192 cm⁻¹ and 1042 cm⁻¹. mdpi.com

Vibrations associated with the aromatic backbone of lignin are also prominent. Bands around 1595-1636 cm⁻¹ and 1510 cm⁻¹ arise from the C=C stretching vibrations within the benzene (B151609) ring. cellulosechemtechnol.roresearchgate.net The region between 1460 cm⁻¹ and 1420 cm⁻¹ corresponds to C-H deformations. Furthermore, C-O stretching vibrations in various environments, such as in guaiacyl and syringyl units, are observed in the 1266 cm⁻¹ to 1093 cm⁻¹ range. mdpi.com Analysis of these bands provides qualitative and semi-quantitative information about the structural composition of the this compound molecule. epj-conferences.org

| Wavenumber (cm⁻¹) | Vibration Type | Corresponding Functional Group/Structural Unit | Reference(s) |

| 3700-3000 | O-H stretching | Phenolic and Aliphatic -OH groups (hydrogen-bonded) | researchgate.net |

| 2935-2850 | C-H stretching | Methoxy (-OCH₃) and methylene (B1212753) (-CH₂-) groups | mdpi.com |

| 1710 | C=O stretching | Unconjugated ketones and carboxyl groups | researchgate.net |

| 1636-1595 | C=C stretching | Aromatic ring vibrations | researchgate.net |

| 1512 | C=C stretching | Aromatic skeletal vibrations | mdpi.com |

| 1455 | C-H deformation | Asymmetric C-H bending in -CH₃ and -CH₂- | mdpi.com |

| 1192 | S=O stretching | Sulfonic acid groups (-SO₃H) | mdpi.com |

| 1042 | S-O stretching | Sulfonic acid groups (-SO₃H) | mdpi.com |

| 1266 | C-O stretching | Guaiacyl ring breathing | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the detailed structural elucidation of complex polymers like this compound. boku.ac.at It provides comprehensive information about the types and abundance of various carbon-carbon and carbon-oxygen interunit linkages, as well as the ratios of the primary monomeric units (p-hydroxyphenyl, guaiacyl, and syringyl). nih.govnih.gov

One-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR techniques are employed to map the structural landscape of lignin. nih.gov Quantitative ¹³C NMR, although time-consuming, can provide a comprehensive and quantitative description of various structural features and functional groups from a single experiment. boku.ac.atrsc.org Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly valuable for resolving the complex overlapping signals in the ¹H and ¹³C spectra, allowing for the identification and semi-quantification of specific substructures like β-O-4, β-5, and β-β linkages. boku.ac.atnih.gov These analyses reveal how the native lignin structure is altered and fragmented during the sulfite (B76179) pulping process. diva-portal.org

Quantitative ³¹P NMR spectroscopy is a highly accurate and efficient method for the determination of various hydroxyl and carboxyl groups in lignin. researchgate.netsci-hub.se The technique involves derivatizing the acidic protons of these functional groups with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). researchgate.netrsc.org The derivatized sample is then analyzed by ³¹P NMR.

The high natural abundance and sensitivity of the ³¹P nucleus, combined with the wide chemical shift dispersion, allow for the clear resolution and quantification of signals corresponding to different types of hydroxyl groups. unive.it This includes aliphatic hydroxyls, phenolic hydroxyls associated with syringyl, guaiacyl, and p-hydroxyphenyl units, and carboxylic acids. sci-hub.seunive.it A significant challenge for analyzing lignosulfonates is their poor solubility in common NMR solvents like pyridine (B92270)/CDCl₃. researchgate.netunive.it To overcome this, novel solvent systems, such as those containing dimethylformamide (DMF), have been developed to ensure complete dissolution and accurate quantification. rsc.org The method provides precise quantitative data on functional groups from a small sample amount in a relatively short time. sci-hub.seresearchgate.net

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 150-145 | Aliphatic -OH | unive.it |

| 145-140 | Phenolic -OH (condensed units) | unive.it |

| 140-138 | Phenolic -OH (guaiacyl units) | unive.it |

| 138-137 | Phenolic -OH (p-hydroxyphenyl units) | unive.it |

| 136-134 | Carboxylic acid -OH | unive.it |

The content of phenolic hydroxyl groups in this compound is a critical parameter that varies with the molecular weight of the polymer fractions. researchgate.netacs.org This relationship is a direct consequence of the depolymerization that occurs during sulfite pulping, where ether bonds in the native lignin are cleaved, leading to smaller fragments and the formation of new, free phenolic hydroxyl groups. acs.orgncsu.edu

Studies employing fractionation techniques such as ultrafiltration have shown that the phenolic hydroxyl content tends to decrease as the molecular weight of the lignosulfonate fractions increases. researchgate.net Conversely, lower molecular weight fractions exhibit a higher concentration of phenolic hydroxyl groups. researchgate.netacs.org This trend is because smaller molecules are the result of more extensive bond cleavage, which inherently generates more phenolic end-groups. acs.org The distribution of these functional groups across different molecular weight fractions significantly influences the physicochemical properties and potential applications of this compound, such as its performance as a dispersant. ligninchina.com

| Molecular Weight Fraction | Phenolic Hydroxyl Content | Aliphatic Hydroxyl Content | Key Finding | Reference(s) |

| High | Decreases | Decreases | Lower functionality in higher MW fractions | researchgate.net |

| Low | Increases | Increases | Higher functionality (sulfonate and phenolic OH) in lower MW fractions | researchgate.netacs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for identifying the composition of complex mixtures generated from the degradation of this compound. mdpi.comrsc.org While not typically used to analyze the intact polymer due to its low volatility, GC-MS is invaluable for the analysis of smaller, volatile compounds produced during chemical or thermal depolymerization processes, such as pyrolysis. nih.govresearchgate.net These degradation products can be considered intermediates in lignin valorization pathways.

The process involves separating the volatile compounds in a gas chromatograph, which are then ionized and detected by a mass spectrometer. The mass spectrometer provides a fragmentation pattern for each compound, which acts as a chemical fingerprint that can be compared against spectral libraries for identification. rsc.org This analysis reveals the distribution of monomeric and dimeric phenolic compounds, providing fundamental insights into the original structure of the lignin and the mechanisms of the degradation reactions. rsc.orgresearchgate.net However, the complexity of the product mixture often presents a significant analytical challenge. mdpi.comrsc.org

Ultraviolet (UV) spectroscopy is a standard and widely used method for quantifying the amount of acid-soluble lignin. mdpi.comnih.gov This analysis is often performed as part of the comprehensive determination of lignin content in biomass, which also includes the gravimetric measurement of acid-insoluble lignin (Klason lignin). nih.govmdpi.com

The method is based on the principle that the aromatic structures within lignin absorb light in the UV spectrum. nih.gov After a sample is subjected to strong acid hydrolysis (e.g., with 72% sulfuric acid) to remove polysaccharides, the acid-insoluble lignin is filtered off. mdpi.com The filtrate, which contains the acid-soluble portion of the lignin, is then analyzed with a UV spectrophotometer. The concentration of the acid-soluble lignin is calculated using the Beer-Lambert law, by measuring the absorbance at a specific wavelength (commonly around 205 nm or 280 nm) and applying a known extinction coefficient. nih.govesf.edu While the method is straightforward, the choice of wavelength and extinction coefficient can be influenced by the type of biomass and the presence of other UV-absorbing compounds, which may affect accuracy. esf.eduresearchgate.net

Quantitative 31P-NMR for Hydroxyl and Carboxyl Group Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate Product Analysis

Chromatographic and Sedimentation Methods for Molecular Weight Distribution Analysis

The molecular weight and its distribution are critical parameters for lignin sulfonates, influencing their physicochemical properties and performance in various applications. A range of chromatographic and sedimentation techniques are employed to characterize these complex polymers.

Gel Permeation Chromatography (GPC), also known as High Performance Size Exclusion Chromatography (HPSEC), is a primary and widely used technique for determining the molecular weight distribution of lignosulfonates. mdpi.comunipr.it This method separates polymer molecules based on their size in solution, with larger molecules eluting more quickly from the chromatographic column. unipr.it The choice of eluent (mobile phase) and column (stationary phase) is crucial for obtaining accurate and reliable measurements, as non-size-exclusive effects like ionic interactions can influence the results. researchgate.net

For analyzing water-soluble lignosulfonates, aqueous mobile phases are required. researchgate.net Studies have shown that solutions of 0.1 M NaNO₃ at pH 7 are effective for lignosulfonates. researchgate.net Other systems use buffered solutions, such as 0.1 mol L⁻¹ NaH₂PO₄ at pH 7.0, to ensure consistent elution behavior. doi.org The use of sodium polystyrene sulfonate standards is common for calibration to determine the weight-average (Mw) and number-average (Mn) molecular weights, as well as the polydispersity index (PDI or P), which is the ratio of Mw to Mn. doi.orgresearchgate.net

Research has demonstrated the utility of HPSEC in comparing different types of lignosulfonates. For instance, a study comparing calcium lignosulfonate (LS-C) with ammonium (B1175870) lignosulfonate (LS-AM) found that LS-C exhibited greater conformational stability, which was attributed to the stabilizing effect of the divalent Ca²⁺ counterion. doi.org The molecular weight of lignosulfonates can span a very wide range, from under 1,000 g/mol to over 400,000 g/mol . researchgate.net

| Sample | Weight-Average Molecular Weight (Mw) (g/mol) | Number-Average Molecular Weight (Mn) (g/mol) | Polydispersity (P = Mw/Mn) | Source |

|---|---|---|---|---|

| Calcium Lignosulfonate (LS-C) | 15,080 | 6,950 | 2.17 | doi.org |

| Calcium Lignosulfonate (CLS) | ≈ 18,000 | ≈ 2,500 | 7.2 | vot.pl |

| Softwood Lignosulfonate (SWLS) | 45,570 | 4,190 | 10.88 | acs.org |

| Kraft Lignin (for comparison) | ≈ 10,000 | ≈ 5,000 | 2.0 | uwo.ca |

Ultracentrifugation is another established technique for estimating the molecular weight of macromolecules like lignin sulfonates. mdpi.com This method involves subjecting a sample solution to high centrifugal forces, causing the molecules to sediment at a rate dependent on their mass and shape.

In studies on low molecular weight lignin sulfonates, molecular weights were estimated by ultracentrifuge sedimentation equilibrium. epa.gov The results showed an orderly range of molecular weights from approximately 70,000 g/mol in the initial, mostly excluded eluates down to several hundred in the final eluates. epa.gov This technique provides an absolute measure of molecular weight and can be a valuable complementary method to size-exclusion chromatography.

Fractionation is a critical step for reducing the inherent polydispersity of technical lignosulfonates, allowing for more detailed characterization of specific molecular weight ranges. mdpi.com By separating the bulk material into fractions with narrower molecular weight distributions, the influence of molecular size on various properties can be studied more precisely. mdpi.com

Several methods are employed for this purpose:

Gel Column Chromatography : Sephadex gel columns are frequently used for the laboratory-scale fractionation of lignosulfonates. epa.gov For example, Sephadex G-50 has been used to fractionate sodium lignin sulfonates, and Sephadex G-25 has been applied to separate sulfonates in spent sulfite liquor. epa.gov In one study, lignosulfonate with an initial molecular weight of 97 kD was fractionated using a Sephadex G-50 column, yielding four lower molecular weight fractions. researchgate.net

Ultrafiltration : This technique uses membranes with specific molecular weight cut-offs to separate lignosulfonates into different size fractions. mdpi.com It is also a convenient method for removing low molecular weight impurities like sugars. mdpi.com

Solvent Fractionation : This method relies on the differential solubility of lignosulfonate fractions in various solvent-water mixtures. mdpi.comresearchgate.net For instance, aqueous solutions with decreasing concentrations of ethanol (B145695) have been used to desorb lignosulfonates from a stationary phase, yielding a fractionation by molecular weight. mdpi.com

| Fractionation Method | Initial Material | Resulting Fractions (Avg. Molecular Weight) | Source |

|---|---|---|---|

| Sephadex G-50 Column | Lignosulfonate (97 kD) | 9 kD, 1.8 kD, 1 kD, 0.85 kD | researchgate.net |

| Ultrafiltration and Dialysis | Calcium Lignosulfonate | Five fractions, including one with Mw of 7621 g/mol | acs.org |

| Sephadex G-25 Column | Spent Sulfite Liquor | Multiple fractions separated by effluent volume | epa.gov |

Ultracentrifugation for Molecular Weight Estimation

Morphological and Microstructural Characterization

Understanding the morphology and microstructure of this compound is essential for predicting its behavior as a filler, dispersant, or binder. Techniques like electron microscopy and X-ray diffraction provide invaluable insights into its particle shape, surface features, and crystalline nature.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of materials at high magnification. air.app.br In the analysis of calcium lignosulfonate, SEM reveals detailed information about particle size, shape, and aggregation.

Studies have shown that calcium lignosulfonate particles can exhibit an ability to connect with each other, forming agglomerate structures. vot.pl Individual particles have been observed with average sizes in the range of 5–8 µm. vot.pl In other research, this compound microspheres appeared as fluffy globules with enriched porosity, a distinct difference from the more agglomerated particles of unmodified lignin. researchgate.net When used as an additive in other materials, such as rubber composites or loess soil, SEM analysis shows how well the lignosulfonate is dispersed. encyclopedia.pubpreprints.org For example, in loess, the addition of calcium lignosulfonate can lead to the formation of a "network structure" within the pores, which helps to cement soil particles together. encyclopedia.pubmdpi.com

| Sample Context | Observed Morphology | Source |

|---|---|---|

| CLS as a standalone powder | Individual particles (5-8 µm) forming agglomerates. | vot.pl |

| Lignin-calcium microspheres | Fluffy globule with enriched porosity and a coarse, flaky surface. | researchgate.net |

| CLS in NBR/SBR rubber composites | Poorly dispersed agglomerates without a plasticizer; better dispersion with glycerol. | preprints.org |

| CLS-modified loess soil | Formation of a "network structure" in soil pores, enveloping particles. | encyclopedia.pubmdpi.com |

| CLS combined with magnesium silicate | Hybrid material with significantly changed morphology; particle size increases with CLS content. | bibliotekanauki.pldbc.wroc.pl |

X-ray Diffraction (XRD) is a standard analytical technique used to identify crystalline phases within a material by analyzing the diffraction pattern produced when it is irradiated with X-rays. rms-foundation.chscielo.org.mx It provides information on the degree of crystallinity and can distinguish between ordered crystalline structures and amorphous regions. researchgate.net

Lignin itself is generally considered amorphous. researchgate.net However, XRD analysis is crucial for understanding the mineral composition of technical lignosulfonates and, more importantly, how they interact with other crystalline materials. researchgate.netresearchgate.net For example, when calcium lignosulfonate is used to modify loess soil, XRD analysis reveals that it can react with existing minerals. encyclopedia.pub One study concluded that calcium lignosulfonate reacts with albite (NaAlSi₃O₈) in the loess to form quartz (SiO₂). encyclopedia.pub Furthermore, the Ca²⁺ ions from the lignosulfonate can react to form new crystalline phases such as calcite (CaCO₃) and dolomite (B100054) (CaMg(CO₃)₂), which act as cementing agents. encyclopedia.pub In flotation studies, XRD is used to confirm the mineral composition of ores like apatite and dolomite before analyzing the depressing effect of calcium lignosulfonate on their surfaces. ustb.edu.cn

| Sample System | Key XRD Findings | Source |

|---|---|---|

| Lignin Ash (general) | Identified inorganic compounds such as sodium sulfate (B86663) and silicon dioxide. The original lignin pattern may show no distinct chemical compounds, indicating an amorphous nature. | researchgate.net |

| CLS-modified Loess Soil | Mineral composition is fundamentally similar to plain soil, but new phases like quartz (SiO₂), calcite (CaCO₃), and dolomite (CaMg(CO₃)₂) are formed through reactions. | encyclopedia.pub |

| Apatite and Dolomite Ores | Used to identify and confirm the primary mineral composition of the ores prior to flotation experiments with CLS. | ustb.edu.cn |

| Chalcopyrite and Molybdenite Ores | Confirmed the primary composition of ores (e.g., chalcopyrite and quartz) before studying interactions with lignosulfonates. | mdpi.com |

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Surface Chemistry and Charge Characterization

The behavior of this compound in aqueous systems and its interaction with other materials are largely governed by its surface properties. Characterizing these properties, including surface charge and wettability, is essential for predicting its performance as a dispersant, emulsifier, or binder.

Zeta potential is a key indicator of the surface charge of particles in a dispersion and provides insight into the stability of colloidal systems. For this compound, which is an anionic polymer, the zeta potential is typically negative due to the presence of sulfonate and other functional groups.

Research has shown that the zeta potential of lignosulfonates is influenced by factors such as pH and concentration. mdpi.com In one study, the zeta potential of a nano-lignin dispersion derived from calcium lignosulfonate was found to be approximately -20.4 mV, indicating moderate stability in an aqueous solution due to electrostatic repulsion that prevents particle aggregation. researchgate.net This negative charge is attributed to phenolic groups and the potential adsorption of hydroxyl ions. researchgate.net

The pH of the solution plays a significant role in determining the zeta potential. For various lignosulfonates, the zeta potential was observed to decrease (become more negative) as the pH increased from 2.5 to 7.0, which is primarily due to the ionization of the sulfonic groups. mdpi.com Beyond a pH of 7, the change in zeta potential may level off. mdpi.com For instance, a study on a novel lignin-calcium adsorbent found that at a pH of 2, the material was slightly positively charged with a zeta potential of +3.2 mV. acs.org

The concentration of the this compound solution can also affect the formation and stability of nanoparticles derived from it. In a self-assembly preparation of nano-lignin, a specific zeta potential of -12 mV was targeted to stabilize the nanoparticles. semanticscholar.org

Table 1: Zeta Potential of Lignin Derivatives Under Various Conditions

| Lignin Derivative | Condition | Zeta Potential (mV) | Reference |

| Nano-lignin from Calcium Lignosulfonate | Aqueous dispersion | -20.4 | researchgate.net |

| Lignin-calcium Adsorbent | pH 2 | +3.2 | acs.org |

| Nano-lignin (stabilized) | Optimized for stability | -12 | semanticscholar.org |

| Lignosulfonates | pH 2.5 to 7.0 | Decreasing trend | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Contact angle measurements are used to determine the wettability of a surface, providing a quantitative measure of its hydrophilicity (water-loving) or hydrophobicity (water-repelling) nature. This compound, due to the presence of hydrophilic sulfonate groups, is generally considered hydrophilic. researchgate.net

The inherent hydrophilicity of lignin sulfonate is a known characteristic, which makes it highly soluble in water. chemrevlett.com However, the degree of hydrophobicity can be altered through chemical modification. For example, acetylation of lignin sulfonate has been shown to reduce its solubility and hydrophilicity by decreasing the number of hydroxyl groups. chemrevlett.com

The application of lignin-based coatings can significantly alter the surface properties of various materials. In one study, aqueous dispersions of esterified lignin particles were used to create hydrophobic coatings. frontiersin.org These coatings increased the water contact angle on glass from 39° to as high as 110°, and on solid wood from 68° to 147°, demonstrating a significant enhancement in hydrophobicity. frontiersin.org Similarly, coatings based on hydrophobic colloidal lignin particles have been developed to reduce nutrient leaching. acs.org These nanostructured coatings exhibited water contact angles up to 106.1°, surpassing the 90° threshold for hydrophobic surfaces. acs.org

Table 2: Water Contact Angles of Lignin-Based Materials and Coatings

| Material/Coating | Substrate | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |

| Esterified Lignin Particles | Glass | 39 | 110 (spray) | frontiersin.org |

| Esterified Lignin Particles | Solid Wood | 68 | 147 (spray) | frontiersin.org |

| Colloidal Lignin Nanoparticles | Cellulosic Matrix | ~69 | 106.1 | acs.org |

| Acetylated Lignin Sulfonate | N/A | Highly Hydrophilic | Increased Hydrophobicity | chemrevlett.com |

This table is interactive. Click on the headers to sort the data.

Zeta Potential Measurements for Surface Charge Assessment

Elemental Compositional Analysis

Determining the elemental composition of this compound is fundamental to understanding its chemical structure and purity. This analysis provides the weight percentages of key elements, which can be used to calculate empirical formulas and assess the degree of sulfonation and the content of inorganic components.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a powerful technique for determining the elemental composition of a sample, particularly for metals and sulfur. acs.org

In the analysis of lignosulfonates, ICP-AES is used to quantify the total sulfur content, which is crucial for assessing the degree of sulfonation. researchgate.net This method has been shown to provide sulfur content values that are comparable to those obtained from elemental analysis. researchgate.net However, it has been noted that in some cases, particularly with high levels of sodium ions, elemental sulfur analysis might underestimate the sulfur content. researchgate.net

ICP-AES is also employed to determine the content of various metals in lignin samples. measurlabs.com For this compound, this would include the quantification of calcium, which is the cation associated with the sulfonate groups. The analysis can also detect other mineral and metal impurities that may be present from the pulping process or the wood source. researchgate.netresearchgate.net For instance, studies have used ICP-OES to measure sulfur and metal content in various lignin samples, including those derived from corn cobs. acs.org

The determination of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) content is a standard analysis for organic compounds, providing essential information about the basic elemental makeup of this compound. measurlabs.com This is often performed using a CHNS/O elemental analyzer, which involves the combustion of the sample and subsequent detection of the resulting gases. measurlabs.com

The elemental composition of lignin can vary depending on its source (e.g., softwood, hardwood) and the extraction process used. scholaris.ca For example, hardwood lignin generally has a lower carbon content and a higher oxygen content compared to softwood lignin, which is related to the number of methoxyl groups in the lignin structure. scholaris.cancsu.edu

The nitrogen content in lignin is typically low but can be influenced by the source material or processing. ncsu.eduresearchgate.net Oxygen content is usually not measured directly but is calculated by subtracting the percentages of C, H, N, and S, as well as the ash content, from 100%. scholaris.carsc.org

In a study of carbon materials derived from sodium lignosulfonate, elemental analysis was used to characterize the raw materials and the resulting carbonized products. mdpi.com Another study converted calcium sulfonate lignin into sulfur self-doped carbons, where the sulfur content was up to 3.2 wt.%. vcu.edu

Table 3: Example Elemental Composition of Lignin Samples

| Lignin Type/Derivative | Carbon (C) wt% | Hydrogen (H) wt% | Nitrogen (N) wt% | Sulfur (S) wt% | Oxygen (O) wt% | Reference |

| Generic Wood | ~50 | ~6 | 0.05-0.4 | - | ~44 | researchgate.net |

| Hardwood Kraft Lignin (L2) | Lowest | - | - | 2.5 | Highest | ncsu.edu |

| Softwood Kraft Lignin (L3) | Highest | - | - | 1.5 | Lowest | ncsu.edu |

| Sulfur Self-Doped Carbon from Calcium Sulfonate Lignin | - | - | - | up to 3.2 | - | vcu.edu |

This table is interactive. Click on the headers to sort the data. Note: Dashes indicate data not provided in the cited source.

Chemical Modification and Derivatization Strategies for Tailored Functionality

Acetylation for Modulating Hydrophilicity and Aqueous Solubility

Optimization of Acetylation Reaction Parameters

The efficiency of the acetylation process is highly dependent on several reaction parameters, including temperature, reaction time, and the type and amount of catalyst and acetylating agent used. nih.govresearchgate.net Research has shown that optimizing these parameters is crucial for maximizing the degree of acetylation and achieving the desired product characteristics. nih.gov

One common method for the acetylation of lignin (B12514952) sulfonate involves the use of acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as a catalyst. nih.govresearchgate.net Studies have systematically investigated the influence of various parameters on the acetylation rate. For instance, using 1 gram of lignin sulfonate, the optimal conditions were found to be a reaction temperature of 100 °C and a reaction time of 48 hours, with equal volumes (20 mL) of acetic anhydride and pyridine. nih.govresearchgate.net The investigation of temperature ranges from room temperature to 140 °C and reaction times from 12 to 72 hours highlighted the sensitivity of the reaction to these conditions. nih.gov

Table 1: Optimized Parameters for Lignin Sulfonate Acetylation ```html

| Parameter | Optimal Value | Range Investigated |

|---|---|---|

| Temperature | 100 °C | Room Temperature - 140 °C |

| Reaction Time | 48 hours | 12 - 72 hours |

| Acetic Anhydride Volume (for 1g lignin sulfonate) | 20 mL | 5 - 30 mL |

| Pyridine Volume (for 1g lignin sulfonate) | 20 mL | 0 - 30 mL |

*This table summarizes the optimized reaction parameters for the acetylation of lignin sulfonate based on experimental studies.*

[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCN-1mfHNefr5DJm9iKM3E6_bgSpumx8WhvUL8uqkQVhVJ_at8x70XqpI5MTyDq-siEbcXsnOKo5O1K-fX8jhg8i5IZ3TSPu2XMOBzQamLPFHPzPNNEpVRD2SSGUTP-4vPdNaP)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmArozcqOYgARkKrkJyoaZkEnD8USPIhloFMUsp_Ek8Hr0GVJ4K5DsT8iF0lFGUkqtQAxn_NLbyaCfT2Xv7V4MGn5naF7KSkCjPpXCg_KsDv875zCFQ0H9pbAiyJxR0dyE5Y-WYkqtVHukWW9kSLZlBUEf4dXyi2wnmJ6jyQySYLxNbR2l_tapn6C7PxepdmBek6ho0G2-SM4mm70KzD0HCZM6mZRKA-QgCf4LwCok-veb-Ns1ChmDnqJJduAshcjkM_XEI9XAQploHZnlbFONLOEi0w%3D%3D)]

#### 4.1.2. Structural Alterations and Reduction of Hydroxyl Groups

The primary structural change resulting from the acetylation of lignin calcium sulfonate is the significant reduction of hydroxyl (-OH) groups. chemrevlett.comchemrevlett.comThis alteration can be confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govFT-IR spectra of acetylated lignin sulfonate show a marked decrease in the broad absorption band corresponding to hydroxyl groups (around 3400 cm⁻¹) and the appearance of new peaks corresponding to the carbonyl (C=O) of the introduced acetyl groups.

chemrevlett.com

This reduction in hydroxyl groups directly impacts the hydrophilicity and aqueous solubility of the lignin derivative. chemrevlett.comchemrevlett.comThe replacement of polar hydroxyl groups with the less polar acetyl groups reduces the interaction of the polymer with water molecules, leading to decreased solubility. chemrevlett.comStepwise or multi-stage acetylation processes have been shown to progressively decrease the number of hydroxyl groups, resulting in a corresponding decrease in solubility and hydrophilicity. chemrevlett.comchemrevlett.comThis modification makes the acetylated lignin sulfonate more suitable for applications requiring lower water solubility.

chemrevlett.com

Etherification Reactions (e.g., with Epoxides) for Property Enhancement

Etherification is another key chemical modification strategy used to alter the properties of this compound. This process involves the formation of ether linkages by reacting the hydroxyl groups of lignin with various reagents, such as epoxides. mdpi.comnih.govThese reactions can be tailored to introduce specific functionalities and enhance properties like hydrophobicity and reactivity, making the modified lignin suitable for formulation in non-aqueous systems.

tidjma.tn

The reaction of lignin with epoxides, such as epichlorohydrin (B41342) or propylene (B89431) oxide, results in the formation of lignin-based polyethers. nih.govepfl.chThis modification can increase the molecular weight and alter the rheological properties of the lignin derivative. tidjma.tnFor instance, the etherification of alkali lignin has been performed using epichlorohydrin in an aqueous medium to introduce epoxy groups, which can then be further reacted to create water-soluble derivatives. ncsu.edusciopen.comThese modifications can lead to materials with enhanced performance in various applications.

mdpi.com

Functionalization for Enhanced Chelating Capacity and Complexation Abilities

This compound naturally possesses some chelating ability due to the presence of functional groups like sulfonate, carboxyl, and phenolic hydroxyl groups, which can bind with polyvalent metal ions. greenagrochem.comnipponpapergroup.comThis property can be further enhanced through chemical functionalization to improve its capacity to form stable complexes with metal ions.

greenagrochem.comnih.gov

One method to improve chelating capacity is through oxidation, which increases the number of carboxyl groups in the lignin structure. greenagrochem.comThese additional carboxyl groups provide more sites for metal ion binding, thereby improving the chelation efficiency. greenagrochem.comFunctionalized lignosulfonates are used in various applications, including as carriers for micronutrients in fertilizers, where they form stable complexes with metal ions like iron, zinc, copper, and manganese, preventing their leaching and improving their bioavailability to plants. greenagrochem.comnih.govFor example, lignin sulfonate-chelated calcium has been shown to improve the development and fruit quality of tomato plants by promoting calcium uptake and transport. mdpi.comThe ability of lignin-derived materials to chelate metal ions is comparable to that of well-known chelating agents like ethylenediaminetetraacetic acid (EDTA).

nih.gov

Investigations into Post-Sulfonation Condensation and Repolymerization Phenomena

During and after the sulfonation process used to produce lignin sulfonate, condensation and repolymerization reactions can occur. mdpi.comThese reactions can significantly affect the molecular weight and structure of the final product. mdpi.comProlonged pulping can induce these condensation reactions, which may alter the availability of functional groups, such as by depleting phenolic hydroxyl groups.

mdpi.com

Condensation reactions can involve the formation of carbon-carbon bonds between lignin fragments. lakeheadu.cadtu.dkFor example, a benzylic carbocation on one lignin molecule can react with a carbon atom of high electron density on an aromatic ring of another molecule. lakeheadu.caThis can lead to an increase in the molecular weight and a broader molecular weight distribution for lignosulfonates. mdpi.comThe cleavage of ether bonds during processing can create reactive intermediates that can repolymerize, leading to the formation of char or other compounds. dtu.dkmdpi.comUnderstanding and controlling these condensation and repolymerization phenomena are crucial for producing lignosulfonates with consistent and desired properties.

Table 2: Chemical Compounds Mentioned

Generated html Mechanistic Investigations and Theoretical Frameworks for Application Performance

Chelation Mechanisms with Divalent Cations (e.g., Ca2+)

Lignin (B12514952) calcium sulfonate's molecular structure, which includes a benzene (B151609) ring, enables it to form complexes with divalent cations such as calcium (Ca2+). core.ac.uk The presence of sulfonate, phenolic, and hydroxyl groups on the lignin polymer provides sites for interaction with these positively charged ions. greenagrochem.comresearchgate.net This chelating ability is fundamental to many of its applications.

The interaction is not merely a simple electrostatic attraction. Multivalent cations can act as intermolecular bridges between different lignin sulfonate molecules, which can lead to an increase in the strength of interfacial films and, in some cases, gelling. researchgate.net This bridging mechanism is particularly significant in the presence of divalent cations like Ca2+. However, at very high salt concentrations, this effect can be diminished due to the shielding of the functional groups on the lignosulfonate molecule. researchgate.net

In agricultural contexts, this chelating property is leveraged for nutrient management. Lignin calcium sulfonate can complex with essential micronutrients like iron, zinc, and copper, keeping them in a soluble and plant-available form. lignincorp.com It can also bind to excess and potentially toxic metal ions in the soil, such as aluminum and manganese, mitigating their harmful effects on plants. lignincorp.com The presence of the polyvalent calcium cation (Ca2+) is integral to its classification and function as a calcium lignosulfonate. core.ac.uk

Theories of Dispersing and Emulsifying Action

This compound is widely recognized for its efficacy as a dispersing and emulsifying agent. Several mechanisms have been proposed to explain this action, often working in concert to stabilize suspensions and emulsions. mdpi.comencyclopedia.pub

The primary theories of its dispersing action include:

Electrostatic Repulsion: The sulfonate groups (SO₃⁻) on the lignin polymer impart a strong negative charge to particles or droplets that it adsorbs onto. greenagrochem.commdpi.comencyclopedia.pub This creates repulsive electrostatic forces between the particles, preventing them from agglomerating and settling out of the liquid phase. mdpi.comencyclopedia.pub This mechanism is fundamental to its use as a plasticizer in concrete and a dispersant in dye and pigment formulations. greenagrochem.comencyclopedia.pub

Steric Hindrance: The bulky, branched structure of the lignin polymer, when adsorbed onto a particle's surface, creates a physical barrier. greenagrochem.commdpi.comencyclopedia.pub This "steric hindrance" prevents close approach and aggregation of particles.

Formation of Viscoelastic Layers: Lignin sulfonate can form viscoelastic layers at the interface between two phases, which contributes to the stability of emulsions and suspensions. mdpi.com

Reduction of Surface Tension: By reducing the interfacial tension between particles and the surrounding medium, this compound improves the wetting and dispersion of solids. greenagrochem.com

The effectiveness of these mechanisms is influenced by factors such as pH, electrolyte concentration, and temperature, which can affect the charge and conformation of the lignosulfonate molecules in solution. mdpi.com

Interfacial Interactions with Soil and Clay Minerals

The interaction of this compound with soil and clay minerals is multifaceted, involving a combination of physical and chemical processes that alter the geotechnical properties of the soil.

Mechanisms of Water Adsorption Reduction in Expansive Clays

Expansive clays, rich in minerals like smectite, exhibit significant swelling and shrinking due to water adsorption between their layers. This compound can mitigate this by reducing water adsorption. lignincorp.com The hydrophobic nature of the lignin's carbon chain contributes to a waterproofing effect on the surfaces of clay minerals. core.ac.uk

When introduced to expansive soil, this compound can be adsorbed onto the mineral surfaces. This adsorption, both on the basal planes and at the peripheries of the clay particles, leads to a "smearing" effect that restricts water from entering the soil matrix. core.ac.uk This process effectively reduces the hydro-swelling capacity of the smectite minerals. researchgate.net

Formation of Interparticle Bonds and Soil Agglomerates

This compound promotes the formation of stronger interparticle bonds and the agglomeration of soil particles. lignincorp.comaustraliangeomechanics.org This is achieved through several mechanisms:

Bridging Bonds: Lignin polymers can form "bridging" bonds between soil particles, effectively binding them together. mdpi.com

Pore Filling: The lignosulfonate molecules can fill the micropores within the soil structure, increasing its density and cohesion. mdpi.com

These processes lead to an increase in the unconfined compressive strength and shear strength of the treated soil. lignincorp.commdpi.com Scanning electron microscopy has revealed that this compound treatment results in a denser, more compact soil structure with a mesh-like network binding the particles. lignincorp.com

Chemical Reactions with Clay Components through Hydrolysis Processes

Chemical interactions, particularly through hydrolysis, play a crucial role in the stabilization of soil by this compound. Upon entering the soil, active functional groups on the lignosulfonate can undergo hydrolysis. mdpi.com This can lead to the formation of positively charged lignin compounds through a process of protonation. mdpi.comdergipark.org.tr

These positively charged lignosulfonate molecules are then electrostatically attracted to the negatively charged surfaces of clay minerals. mdpi.comdergipark.org.tr This neutralizes the surface charge, leading to a reduction in the thickness of the electrical double layer surrounding the clay particles. dergipark.org.tr This, in turn, facilitates the flocculation and binding of soil particles. dergipark.org.tr Some studies also suggest that lignosulfonate can enhance the compressive strength of loess through chemical reactions with clay minerals via hydrolysis. mdpi.com

Adsorption Kinetics and Isotherms on Various Substrates

The adsorption of this compound onto various substrates, including clay minerals and limestone, is a key aspect of its functionality. The study of adsorption kinetics and isotherms provides insight into the rate and equilibrium of these processes.

Research indicates that the adsorption of lignosulfonates often follows a pseudo-second-order kinetic model . utm.myresearchgate.netmdpi.com This suggests that the adsorption rate is dependent on the availability of adsorption sites on the substrate. The adsorption process is typically characterized by an initial fast step followed by a slower step as equilibrium is approached. researchgate.net

The equilibrium adsorption of this compound is frequently described by the Langmuir isotherm model . researchgate.netmdpi.comresearchgate.net This model assumes that adsorption occurs as a monolayer on a surface with a finite number of identical adsorption sites. However, in some cases, the Freundlich isotherm model , which describes multilayer adsorption on a heterogeneous surface, has also been found to be a good fit, particularly for adsorption onto clay minerals. utm.myijrte.org

Several factors influence the adsorption of this compound:

pH: Adsorption is sensitive to pH, with changes affecting the charge of both the lignosulfonate and the substrate surface. researchgate.netacs.org Generally, lower pH values can enhance adsorption.

Electrolyte Concentration: The presence of salts, particularly those with divalent cations like CaCl₂, can significantly increase the adsorption density. researchgate.net This is attributed to cation bridging and the screening of electrostatic repulsion. utm.myresearchgate.net

Concentration of Lignosulfonate: As the concentration of this compound increases, the amount adsorbed onto the substrate also increases until saturation is reached. researchgate.net

Interactive Data Table: Adsorption Isotherm Models for Lignosulfonates

| Adsorbent | Adsorbate | Best Fit Isotherm Model | Reference |

| Kaolinite | Sodium Lignosulfonate | Freundlich | utm.my |

| Montmorillonite | Sodium Lignosulfonate | Freundlich | utm.my |

| Limestone | Calcium Lignosulfonate | Langmuir | researchgate.net |

| Chitosan-silica beads | Lignosulfonate | Langmuir | researchgate.net |

| Fine SiC particles | Sodium Lignosulfonate | Langmuir | acs.org |

Interactive Data Table: Adsorption Kinetic Models for Lignosulfonates

| Adsorbent | Adsorbate | Best Fit Kinetic Model | Reference |

| Kaolinite | Sodium Lignosulfonate | Pseudo-second-order | utm.my |

| Montmorillonite | Sodium Lignosulfonate | Pseudo-second-order | utm.my |

| Limestone | Calcium Lignosulfonate | Second-order | researchgate.net |

| Chitosan-silica beads | Lignosulfonate | Pseudo-second-order | researchgate.net |

| Aminated Sodium Lignosulfonate | Methyl Blue | Pseudo-second-order | mdpi.com |

Influence of Molecular Weight and Functional Group Distribution on Material Performance

This compound is a complex and heterogeneous polymer, and its performance in various applications is intricately linked to its molecular weight distribution and the prevalence of specific functional groups. The molecular weight of lignosulfonates can range widely, from under 1,000 to over 400,000 g/mol . encyclopedia.pubmdpi.com This variation, along with the distribution of functional groups like sulfonic, phenolic hydroxyl, and carboxyl groups, dictates its properties as a dispersant, binder, and emulsifier.

Research indicates that both molecular weight and the degree of sulfonation are critical factors in determining the efficacy of lignin sulfonates as dispersants. researchgate.net The amphiphilic nature of lignosulfonates, stemming from a hydrophobic lignin backbone and hydrophilic sulfonate groups, allows them to be effective in various formulations. greenagrochem.com The distribution of these functional groups is not uniform across different molecular weight fractions. acs.org Studies have shown that aliphatic and phenolic hydroxyl content can decrease with increasing molecular weight. researchgate.net

The performance of this compound is also influenced by its behavior in aqueous solutions, which is dictated by its chemical makeup. researchgate.net For instance, the charge density, which is related to the functional group content, affects its ability to stabilize dispersions. mdpi.com A lower molecular weight is sometimes associated with a more efficient reduction of zeta potential, which can be beneficial in certain applications. mdpi.com However, the interplay between molecular weight and functional group distribution is complex, making it challenging to isolate the effect of one from the other. mdpi.com

| Property | Influence of Molecular Weight | Influence of Functional Group Distribution |

| Dispersing Capacity | Higher molecular weight can sometimes hinder performance due to steric effects, while lower molecular weight fractions may be more effective. mdpi.com | A higher density of sulfonate and carboxyl groups generally enhances dispersing ability. researchgate.net |

| Binding Ability | Higher molecular weight polymers typically exhibit stronger binding properties. | The presence of hydroxyl and carboxyl groups contributes to adhesive and cohesive forces. |

| Solubility | Generally, lignosulfonates are water-soluble due to the presence of sulfonate groups. encyclopedia.pub | The number and type of functional groups (sulfonic, carboxylic, phenolic) influence solubility in different solvents and at various pH levels. encyclopedia.pub |

Elucidation of Controlled Release Mechanisms for Encapsulated Active Agents

This compound is a promising material for the controlled release of active agents, such as pesticides and fertilizers, due to its ability to form micro- and nanocapsules. greenagrochem.com The release of these encapsulated agents is governed by several mechanisms, including diffusion, degradation, swelling, and electrostatic interactions. greenagrochem.com

The structure of the lignin-based carrier plays a crucial role in the release kinetics. For instance, nanocarriers with a core-shell structure can be designed to release their payload over an extended period. mpg.deacs.org The release rate can be controlled by varying the cross-linking density of the polymer matrix. mpg.deacs.org A higher degree of cross-linking generally leads to a slower release of the encapsulated substance. acs.org

Several methods are employed to load active agents into lignin-based carriers, including entrapment, encapsulation, and adsorption. nih.gov The choice of method and the properties of the active substance, such as its water solubility, influence the encapsulation efficiency and release profile. nih.gov For example, water-soluble active ingredients can be encapsulated in lignin-based microspheres. nih.gov The release of the active agent from these systems can be triggered by environmental factors such as pH or the presence of specific enzymes that degrade the lignin matrix. mpg.denih.gov

Mechanisms of Controlled Release:

Diffusion: The active agent gradually moves through the pores of the lignin matrix or shell. The rate of diffusion is influenced by the thickness and porosity of the carrier. greenagrochem.com

Degradation: The biodegradable lignin matrix is broken down by microbial or enzymatic action, leading to the gradual release of the encapsulated substance. greenagrochem.com

Swelling: In the presence of water, hydrophilic lignosulfonates swell, which facilitates the controlled diffusion of the encapsulated agent. greenagrochem.com

Electrostatic Interactions: The sulfonate groups on the lignin polymer can bind to positively charged active agents. Release is then controlled by ion exchange or changes in pH. greenagrochem.com

Plant Physiological and Biochemical Response Mechanisms to this compound Exposure

This compound can elicit a range of physiological and biochemical responses in plants, influencing their growth and development. These responses are multifaceted and involve the modulation of key metabolic pathways.

This compound has been shown to influence photosynthesis and carbon metabolism in plants. nih.govresearchgate.net Studies have reported that its application can lead to an increase in chlorophyll (B73375) content, specifically chlorophyll a and b. mdpi.compreprints.orgpreprints.org For instance, in tomatoes, treatment with lignin sulfonate-chelated calcium resulted in a 27% increase in chlorophyll a and a 46% increase in chlorophyll b. mdpi.compreprints.org This enhancement of photosynthetic pigments can potentially improve the plant's light-harvesting efficiency. preprints.org

Furthermore, this compound can impact the activity of key enzymes involved in carbon metabolism. nih.gov Research on Vanilla planifolia showed that treatment with calcium lignosulfonate increased the activity of RuBisCO, a critical enzyme in carbon fixation, as well as hexokinase and isocitrate dehydrogenase, which are involved in glycolysis and the Krebs cycle, respectively. nih.gov This suggests an upregulation of cellular metabolism, leading to enhanced growth. nih.gov In some cases, while chlorophyll content increases, the net photosynthetic rate may not show a significant change. mdpi.compreprints.org This could be due to other limiting factors or the plant optimizing photosynthetic performance to minimize photooxidative damage. mdpi.com

| Plant | Effect of this compound | Reference |

| Tomato | Increased chlorophyll a (27%) and chlorophyll b (46%) content. | mdpi.compreprints.org |

| Vanilla planifolia | Increased RuBisCO, hexokinase, and isocitrate dehydrogenase activity. | nih.gov |

| Maize | Low molecular weight lignin promoted photosynthesis, while high molecular weight lignin showed an inhibitory effect. | digitellinc.com |

The application of this compound can also regulate protein synthesis and the activity of various enzymes within the plant. nih.gov Proteomic analysis of Vanilla planifolia treated with calcium lignosulfonate revealed an enhancement of protein synthesis. nih.govresearchgate.net This is supported by biochemical assays showing an increase in total protein content and the activity of glutamate (B1630785) synthase, an enzyme involved in nitrogen assimilation and amino acid biosynthesis. nih.gov

An increased rate of protein metabolism is essential to support energy-demanding processes like cell division and differentiation, which are crucial for plant growth. nih.gov The observed increase in protein synthesis suggests that this compound can help sustain these processes, leading to enhanced development. nih.gov

This compound has demonstrated the ability to enhance the uptake and translocation of essential nutrients in plants. nih.govnih.gov Its chelating properties are believed to play a significant role in this process. mdpi.compreprints.org By binding with mineral ions, it can improve their solubility and availability for plant uptake. mdpi.com

Studies have shown that lignin sulfonate-chelated calcium can significantly increase the uptake and transport of calcium in tomato plants, leading to higher calcium concentrations in the roots, stems, and leaves. mdpi.compreprints.orgpreprints.org This improved calcium nutrition contributes to enhanced cell wall integrity and fruit quality. mdpi.compreprints.org In addition to calcium, this compound has been observed to facilitate the uptake of other nutrients, such as magnesium, potassium, and sodium. nih.govpreprints.org Research on indica rice callus showed that calcium lignosulfonate improved nutrient absorption, contributing to better proliferation and root formation. nih.gov

| Plant | Nutrient | Effect of this compound | Reference |

| Tomato | Calcium | Increased uptake and transport, leading to higher concentrations in various plant parts. | mdpi.compreprints.orgpreprints.org |

| Tomato | Magnesium | Enhanced uptake and transport. | preprints.org |

| Vanilla planifolia | Calcium, Sodium | Elevated content of these ions. | nih.gov |

| Indica Rice | - | Enhanced nutrient absorption. | nih.gov |

This compound can contribute to the maintenance of cellular homeostasis by regulating signaling molecules such as reactive oxygen species (ROS) and calcium ions. nih.gov While ROS are known to be involved in plant defense, they also play a role in various developmental processes. nih.gov The regulation of ROS metabolism is crucial for maintaining cellular balance. nih.gov

Calcium itself is a vital second messenger in plant signal transduction pathways, involved in responses to hormones and stress. mdpi.com By improving calcium uptake and transport, this compound can influence these signaling pathways. mdpi.com Research on Vanilla planifolia has shown that calcium lignosulfonate treatment helps maintain cellular homeostasis through the regulation of signaling molecules like ROS and calcium ions. nih.gov This regulation is essential for coordinating cellular activities and ensuring proper plant development. nih.gov

Advanced Research Applications and Performance Evaluation

Geotechnical and Civil Engineering Applications

Lignin (B12514952) calcium sulfonate has demonstrated significant potential in improving the properties of soil and other ground materials, making it a key area of research for geotechnical and civil engineers.

Soil Stabilization and Mechanical Property Enhancement in Expansive Soils

Expansive soils, known for their tendency to swell and shrink with changes in moisture content, pose significant challenges to construction projects. repec.org The application of lignin calcium sulfonate has been shown to effectively mitigate these issues. Research indicates that the addition of calcium lignosulfonate to expansive soils reduces their expansion rate and water-holding capacity while increasing their strength. repec.org

Studies on smectite clays, a type of expansive soil, revealed that treatment with 3-5% calcium lignosulfonate by mass can decrease free swell by nearly half and reduce swelling pressure by a quarter. lignincorp.com In another study, the unconfined compressive strength of expansive soil saw a notable increase with the addition of calcium lignosulfonate, with the optimal content being 3%. mdpi.com Specifically, the strength of the improved soil was 1.14 to 1.41 times higher than that of the untreated soil, reaching a maximum of 238.96 kPa at 3% calcium lignosulfonate content. mdpi.com Further enhancement was observed when combining 3% calcium lignosulfonate with 1.5% lignin fiber, which resulted in the highest unconfined compressive strength of 293.72 kPa. mdpi.com This composite improvement also enhanced the soil's toughness and water stability. repec.org The mechanism behind this improvement involves an increase in the condensation ability of the soil, which reduces the presence of pores and thereby increases the unconfined compressive strength. preprints.org

The addition of calcium lignosulfonate also leads to a decrease in the liquid limit and plasticity index of expansive soils. mdpi.com With the addition of this compound, the liquid limit and plasticity index were observed to decrease by 46.82% and 83.52%, respectively. mdpi.com

Table 1: Effect of this compound on Expansive Soil Properties